Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate
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Overview
Description
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is a complex organic compound with a unique structure that includes an allyl group, a phenyl group, and a succinamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted butenyl compound followed by the introduction of the succinamic acid ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Allyl-1-phenyl-but-3-enyl)-phthalamic acid
- N-(1-Allyl-1-phenyl-but-3-enyl)-malonamic acid
Uniqueness
Methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4g/mol |
IUPAC Name |
methyl 4-oxo-4-(4-phenylhepta-1,6-dien-4-ylamino)butanoate |
InChI |
InChI=1S/C18H23NO3/c1-4-13-18(14-5-2,15-9-7-6-8-10-15)19-16(20)11-12-17(21)22-3/h4-10H,1-2,11-14H2,3H3,(H,19,20) |
InChI Key |
SAACDBJYUKMPKL-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CCC(=O)NC(CC=C)(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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